Epilotaustralin
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Overview
Description
Epilotaustralin is a cyanogenic glycoside found in various plant species, including cereals and cereal products. It is an epimer of lotaustralin, differing in the spatial arrangement of atoms around the chiral center. Cyanogenic glycosides are known for their ability to release hydrogen cyanide upon hydrolysis, which serves as a defense mechanism against herbivores .
Preparation Methods
Epilotaustralin can be isolated from natural sources such as Triticum monococcum (wheat) through chromatographic techniques . Synthetic routes for this compound involve the glycosylation of 2-methylbutyronitrile with glucose derivatives under specific reaction conditions.
Chemical Reactions Analysis
Epilotaustralin undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common but can be induced under specific conditions to modify the glycoside moiety.
Common reagents used in these reactions include acids, bases, and specific enzymes. The major products formed from these reactions are hydrogen cyanide and various ketones or aldehydes .
Scientific Research Applications
Epilotaustralin has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cyanogenic glycosides and their hydrolysis products.
Biology: Researchers investigate its role in plant defense mechanisms and its impact on herbivores.
Industry: Its presence in food products is monitored to ensure safety and compliance with health regulations.
Mechanism of Action
The primary mechanism of action of epilotaustralin involves its hydrolysis to release hydrogen cyanide, a potent inhibitor of cellular respiration. Hydrogen cyanide binds to cytochrome c oxidase in the mitochondrial electron transport chain, preventing the utilization of oxygen and leading to cellular hypoxia . This mechanism is crucial for its role as a plant defense compound.
Comparison with Similar Compounds
Epilotaustralin is similar to other cyanogenic glycosides such as:
Lotaustralin: Its epimer, differing only in the spatial arrangement around the chiral center.
Linamarin: Another cyanogenic glycoside found in cassava and other plants.
Amygdalin: Found in almonds and apricot seeds, known for its controversial use in cancer treatment.
This compound’s uniqueness lies in its specific occurrence in certain cereals and its distinct stereochemistry compared to its epimers .
Properties
CAS No. |
55758-42-4 |
---|---|
Molecular Formula |
C11H19NO6 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(2S)-2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile |
InChI |
InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3/t6-,7-,8+,9-,10+,11+/m1/s1 |
InChI Key |
WEWBWVMTOYUPHH-UUFBCVLASA-N |
Isomeric SMILES |
CC[C@@](C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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